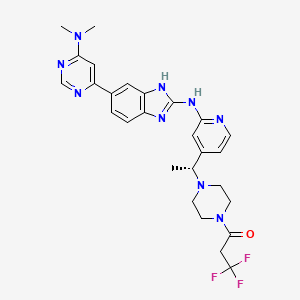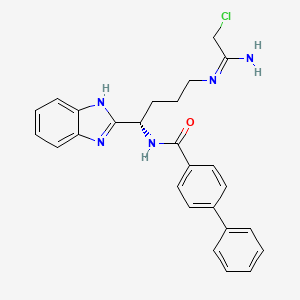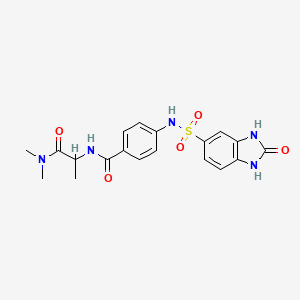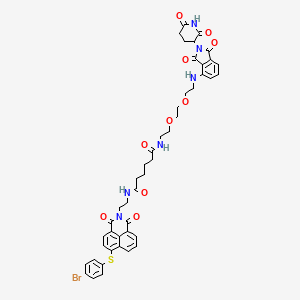
Benzyl-PEG6-CH2CO2tBu
説明
Benzyl-PEG6-CH2CO2tBu is a PEG linker containing a benzyl protecting group and a t-butyl group . Both the benzyl and t-butyl groups are acid labile . The hydrophilic PEG linker increases the water solubility of the compounds in aqueous solutions . It is used for research purposes .
Molecular Structure Analysis
The this compound molecule contains a total of 69 bond(s). There are 31 non-H bond(s), 7 multiple bond(s), 21 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 6 ether(s) (aliphatic) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 442.54 g/mol . Its molecular formula is C23H38O8 . It is a reagent grade compound used for research purposes .
科学的研究の応用
Drug Delivery Systems
- Benzyl-PEG6-CH2CO2tBu, as a component of poly(ethylene glycol) (PEG) prodrugs, has been used in drug delivery systems. These systems aim to solubilize insoluble drugs, extend plasma circulating half-lives, and in the case of anticancer agents, increase apparent tumor accumulation. This is achieved by designing PEG conjugates or "triggers" that rely on enzymatic separation of PEG followed by a rapid elimination reaction releasing the amine (drug) bound in the form of a carbamate (Greenwald et al., 1999).
Enhancing Drug Efficacy
- High molecular weight PEG conjugates, including those similar to this compound, have shown significant advancements in small organic molecule delivery. These advancements are founded on meaningful in vivo testing using established tumor models, leading to clinical candidates such as PEG-camptothecin (PROTHECAN), currently in phase II trials (Greenwald et al., 2003).
Cellular Drug Delivery
- This compound derivatives have been employed in the development of bioreducible block copolymers for intracellular delivery of drugs like camptothecin (CPT). These copolymers can form micelles in aqueous conditions, encapsulating drugs effectively and releasing them in response to intracellular conditions (Thambi et al., 2011).
GPCR Immobilization for Drug Discovery
- Derivatives of this compound have been used for the covalent immobilization of G-protein-coupled receptors (GPCRs) with high specificity. This method has been applied in drug-receptor interaction analysis and ligand screening, demonstrating its potential in high-throughput receptor-targeting lead discovery (Wang et al., 2019).
Antitumor Drug Delivery
- This compound-based polymers, like Poly(β-benzyl malate) (PBM), have been explored as potential antitumor drug carriers. These polymers can form micelles, enhance cellular internalization, and release drugs in response to the acidic pH in tumor cells. This demonstrates their promise as antitumor drug carriers with high efficiency and minimal toxicity (Qiao et al., 2019).
作用機序
Target of Action
Benzyl-PEG6-CH2CO2tBu is a PEG derivative Peg derivatives are generally used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents .
Mode of Action
This compound contains a benzyl protecting group and a t-butyl group . Both the benzyl and t-butyl groups are acid labile, meaning they can be removed under acidic conditions . This property can be utilized in drug delivery systems where the release of the therapeutic agent is triggered by the acidic environment of certain tissues or cells .
Biochemical Pathways
As a peg derivative, it is likely involved in enhancing the stability and solubility of therapeutic agents, thereby facilitating their delivery to the target sites .
Pharmacokinetics
Pegylation (the process of attaching peg chains to molecules) is known to improve the pharmacokinetics of therapeutic agents by increasing their stability, solubility, and circulation time in the body .
Result of Action
As a peg derivative, its primary role is likely to enhance the delivery of therapeutic agents to their target sites, thereby improving the efficacy of the treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the acid-labile nature of the benzyl and t-butyl groups means that the compound’s action can be triggered by the acidic environment of certain tissues or cells . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .
生化学分析
Biochemical Properties
Benzyl-PEG6-CH2CO2tBu plays a significant role in biochemical reactions due to its unique structure. The PEG6 linker increases the solubility of the compound in aqueous solutions, facilitating its interaction with various biomolecules. The benzyl group allows for potential chemical modifications, while the tBu group serves as a protective moiety for amine functional groups . This compound interacts with enzymes, proteins, and other biomolecules, forming stable conjugates that can be used in drug delivery systems and biomaterial synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to enhance water solubility and biocompatibility allows it to be effectively taken up by cells, where it can exert its effects. This compound has been shown to impact cell function by modulating signaling pathways and altering gene expression patterns, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The PEG6 linker facilitates the compound’s solubility and distribution within the cellular environment, allowing it to interact with target enzymes and proteins. The benzyl group can undergo chemical modifications, enabling the compound to form stable conjugates with biomolecules. Additionally, the tBu group protects amine functional groups, preventing unwanted reactions and ensuring the compound’s stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and moisture. Studies have shown that this compound remains stable for up to one year when stored at -20°C, protected from light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to be effective in modulating cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its bioconjugation and drug delivery functions. The PEG6 linker enhances the compound’s solubility, allowing it to be efficiently metabolized and utilized within the cellular environment. This compound can also affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG6 linker facilitates the compound’s solubility and distribution, allowing it to reach its target sites effectively. This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is crucial for the compound’s ability to interact with target biomolecules and exert its biochemical effects .
特性
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O8/c1-23(2,3)31-22(24)20-30-18-16-28-14-12-26-10-9-25-11-13-27-15-17-29-19-21-7-5-4-6-8-21/h4-8H,9-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCCPCCHDIEUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


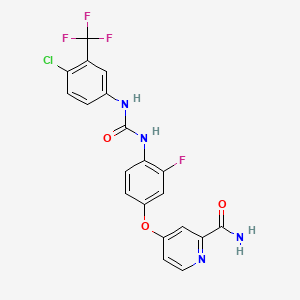
![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)

![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)
